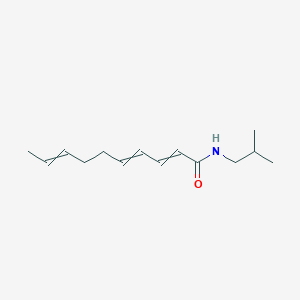

N-(2-Methylpropyl)deca-2,4,8-trienamide

Description

Contextualization of N-Alkylamides as Bioactive Natural Products

N-alkylamides (NAAs) are a diverse and expanding class of bioactive natural compounds found in numerous plant families, including Aristolochiaceae, Asteraceae, Piperaceae, and Solanaceae. mdpi.comnih.gov These molecules are characterized by a fatty acid chain linked to an amine through an amide bond. nih.govffhdj.com Historically, plants containing N-alkylamides have been utilized in traditional medicine for a variety of purposes and as culinary spices, valued for the pungent and tingling sensations they can produce. nih.gov

In contemporary scientific research, N-alkylamides are investigated for a wide spectrum of biological and pharmacological effects. These include immunomodulatory, anti-inflammatory, antimicrobial, analgesic, and anticancer activities. nih.gov The structural diversity of N-alkylamides, which arises from variations in the fatty acid chain length, degree of unsaturation, and the nature of the amine moiety, contributes to their wide range of biological functions. ffhdj.com Their potential applications are being explored in the pharmaceutical, cosmetic, and agricultural industries. nih.gov

Nomenclature and Isomeric Considerations of N-(2-Methylpropyl)deca-2,4,8-trienamide

The systematic naming and identification of this compound are crucial for accurate scientific communication. The compound's structure allows for various geometric isomers, which have distinct chemical properties and biological activities.

Dominant Isomeric Forms and Their Significance in Research

The geometry of the double bonds in the deca-2,4,8-trienamide chain gives rise to several isomers. Research has predominantly focused on a few key isomers due to their natural abundance and significant bioactivity.

One of the most studied isomers is (2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide , commonly known as Spilanthol (B142960) . This isomer is a major bioactive compound found in plants of the Acmella and Spilanthes genera. researchgate.net Research has highlighted the anti-inflammatory properties of Spilanthol. acs.org Studies have shown that it can suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in macrophages. nih.govnih.gov Furthermore, Spilanthol is being investigated for its potential in managing neurodegenerative diseases by attenuating neuroinflammation. mdpi.com Some research also suggests its potential in addressing obesity by affecting lipolysis and adipogenic transcription factors. researchgate.net

Another significant, though structurally related, compound often discussed in the context of bioactive N-alkylamides is (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide , known as Pellitorine (B1679214) . While not an isomer of this compound, its structural similarity and co-occurrence in some plant sources, such as those from the Piper genus, make it relevant to the broader discussion of N-isobutylamides in research. bohrium.com Pellitorine has demonstrated potent cytotoxic activities against various cancer cell lines, including human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells, indicating its potential as an anti-cancer agent. mdpi.comnih.govresearchgate.net Additionally, Pellitorine has been identified as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain signaling. nih.gov

The table below summarizes the key research findings for these prominent N-alkylamides.

| Compound Name | Isomeric Form | Key Research Findings |

| Spilanthol | (2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide | Anti-inflammatory effects by inhibiting pro-inflammatory mediators. acs.orgnih.govnih.gov Potential therapeutic agent for neurodegenerative diseases. mdpi.com Investigated for anti-obesity properties. researchgate.net |

| Pellitorine | (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide | Strong cytotoxic activity against cancer cell lines (HL-60, MCF-7). mdpi.comnih.govresearchgate.net Antagonist of the TRPV1 ion channel, suggesting analgesic potential. nih.gov |

Alternative Chemical Denominations and Synonyms in Scholarly Literature

In academic and chemical literature, this compound and its isomers are referred to by a variety of names. This can sometimes lead to ambiguity, making a clear understanding of the nomenclature essential.

The most prominent synonym for the (2E,6Z,8E) isomer is Spilanthol . It is also frequently referred to as Affinin . Other synonyms found in chemical databases and publications include:

(2E,6Z,8E)-N-isobutyldeca-2,6,8-trienamide

N-Isobutyldeca-trans-2,cis-6,trans-8-trienamide

2,6,8-Decatrienamide, N-(2-methylpropyl)-, (2E,6Z,8E)-

For the related compound Pellitorine, or (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide, common synonyms include:

(E,E)-N-(2-Methylpropyl)-2,4-decadienamide

N-Isobutyldeca-trans-2,trans-4-dienamide

(2E,4E)-N-Isobutyldeca-2,4-dienamide

The table below provides a structured list of the compound names and their synonyms mentioned in this article.

| Primary Compound Name | Isomeric Configuration | Common Synonyms |

| This compound | (2E,6Z,8E) | Spilanthol, Affinin, (2E,6Z,8E)-N-isobutyldeca-2,6,8-trienamide, N-Isobutyldeca-trans-2,cis-6,trans-8-trienamide |

| N-(2-Methylpropyl)deca-2,4-dienamide | (2E,4E) | Pellitorine, (E,E)-N-(2-Methylpropyl)-2,4-decadienamide, N-Isobutyldeca-trans-2,trans-4-dienamide, (2E,4E)-N-Isobutyldeca-2,4-dienamide |

Structure

3D Structure

Properties

CAS No. |

52657-13-3 |

|---|---|

Molecular Formula |

C14H23NO |

Molecular Weight |

221.34 g/mol |

IUPAC Name |

N-(2-methylpropyl)deca-2,4,8-trienamide |

InChI |

InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-5,8-11,13H,6-7,12H2,1-3H3,(H,15,16) |

InChI Key |

OCUXKVCDBHKIIP-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCC=CC=CC(=O)NCC(C)C |

Origin of Product |

United States |

Natural Occurrence and Botanical Distribution in Research Contexts

Primary Plant Sources of N-(2-Methylpropyl)deca-2,4,8-trienamide

This alkamide is not ubiquitously distributed in the plant kingdom but is rather concentrated in a few specific genera, where it often contributes to the characteristic sensory properties of the plant.

Acmella oleracea (Jambu) as a Prolific Source

Acmella oleracea, commonly known as Jambu or the "toothache plant," is arguably the most well-documented and prolific source of this compound, which is more widely known in scientific literature by its trivial name, spilanthol (B142960). Research has consistently identified spilanthol as the principal bioactive compound in this plant, responsible for its characteristic pungent and tingling sensation.

Studies have shown that the highest concentration of this compound is typically found in the flower heads of Acmella oleracea. The leaves and stems also contain the compound, albeit in lower concentrations. The presence and concentration of spilanthol are central to the plant's traditional uses and its modern applications in culinary and cosmetic industries.

Occurrence in Heliopsis longipes and Spilanthes Species

This compound is also a known constituent of Heliopsis longipes, a plant native to Mexico. In fact, the compound was initially isolated from this species and named "affinin." This underscores the historical significance of Heliopsis longipes in the discovery of this particular alkamide.

Furthermore, various species within the Spilanthes genus are recognized as sources of this compound. It is important to note that there has been considerable taxonomic confusion between the genera Acmella and Spilanthes, with many species previously classified under Spilanthes now being placed in Acmella. Regardless of the classification, plants within this broader group are characterized by the presence of N-isobutylamides, with this compound being a prominent example. Research across different Spilanthes species confirms the presence of this alkamide, contributing to their shared "toothache plant" moniker and associated bioactivities.

Identification in Piper Species (e.g., Piper longum, Piper sarmentosum Roxb.)

The genus Piper, which includes well-known species like black pepper (Piper nigrum), is renowned for its diverse array of amide alkaloids. While extensive research has been conducted on the chemical constituents of Piper longum (long pepper) and Piper sarmentosum Roxb., the presence of this compound in these specific species is not well-established in the existing scientific literature.

Phytochemical analyses of Piper longum have led to the isolation of numerous amides, with piperine (B192125) and piperlonguminine (B1678439) being among the most studied. Similarly, research on Piper sarmentosum Roxb. has identified various amide compounds, but this compound is not consistently reported as a constituent. While the Piper genus is a rich source of alkamides, current research does not definitively identify Piper longum or Piper sarmentosum Roxb. as primary sources of this compound.

Factors Influencing this compound Accumulation in Plants

The concentration of this compound in plants is not static and can be influenced by a variety of endogenous and exogenous factors.

Plant Development and Organ Specificity: Research has demonstrated that the accumulation of this compound varies significantly depending on the developmental stage of the plant and the specific organ. For instance, in Acmella oleracea, the concentration of spilanthol is highest in the flower heads, particularly during the budding and full-bloom stages. The content in leaves, stems, and roots is generally lower and can fluctuate throughout the plant's life cycle.

Genetic and Environmental Factors: The genetic makeup of the plant plays a crucial role in its capacity to produce this compound. Different cultivars or ecotypes of the same species may exhibit varying levels of the compound. Environmental conditions such as light intensity, temperature, and nutrient availability can also impact its biosynthesis and accumulation.

Elicitation in In Vitro Cultures: In controlled laboratory settings, the production of this compound can be enhanced through the use of elicitors in plant tissue cultures. Elicitors are substances that trigger defense responses in plants, often leading to an increased production of secondary metabolites. Both biotic elicitors (e.g., yeast extract) and abiotic elicitors (e.g., methyl jasmonate, a plant hormone) have been shown to significantly boost the synthesis of this compound in cell suspension cultures of Acmella species. This indicates that the biosynthetic pathway is responsive to stress-related signaling molecules.

Biosynthetic Pathways and Precursor Metabolism of N 2 Methylpropyl Deca 2,4,8 Trienamide

Proposed Biosynthetic Routes for N-Alkylamide Class Compounds

The fundamental structure of N-alkylamides consists of a fatty acid chain linked to an amine moiety via an amide bond. The proposed biosynthetic route originates from these two distinct precursor pools. researchgate.net They are fatty acid amides formed through a condensation reaction between a fatty acid chain and a decarboxylated amino acid. researchgate.net

The amine portion of N-(2-Methylpropyl)deca-2,4,8-trienamide is isobutylamine (B53898). This is derived from the branched-chain amino acid L-valine. The biosynthesis involves the decarboxylation of L-valine to form isobutylamine, a reaction catalyzed by an amino acid decarboxylase.

The fatty acid moiety, a C10 decatrienoic acid, is believed to be derived from common C18 polyunsaturated fatty acids (PUFAs) such as linoleic acid (18:2) or α-linolenic acid (18:3). researchgate.netresearchgate.net The pathway involves a series of enzymatic modifications including desaturation and chain shortening. The final step in the pathway is the condensation of the activated decatrienoic acid (e.g., as a Coenzyme A thioester) with isobutylamine, catalyzed by an amide synthase, to form the final N-alkylamide product.

| Component | Precursor Molecule | Metabolic Origin |

| Amine Moiety | L-Valine | Amino Acid Metabolism |

| Fatty Acyl Moiety | Linoleic Acid / α-Linolenic Acid | Fatty Acid Metabolism |

Enzymatic Activities Involved in the Formation of Decatrienamide Moieties

The formation of the specific C10 fatty acid with three double bonds (decatrienamide) is a complex process catalyzed by several key enzyme families. The synthesis begins with C18 PUFAs and proceeds through the lipoxygenase (LOX) pathway. nih.govresearchgate.net

Fatty Acid Desaturation : The initial precursors, oleic acid (18:1), linoleic acid (18:2), and α-linolenic acid (18:3), are synthesized and modified by fatty acid desaturases (FADs). nih.govmdpi.com These enzymes introduce double bonds at specific positions in the fatty acid chain. For instance, Δ12-desaturase converts oleic acid to linoleic acid, and ω-3 desaturases (like FAD3, FAD7, FAD8) convert linoleic acid to α-linolenic acid. nih.govmdpi.com

Lipoxygenase (LOX) Activity : Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into PUFAs, forming fatty acid hydroperoxides. nih.govnih.gov This is a critical step in the pathway leading to various bioactive compounds, including the precursors for the decatrienamide moiety. nih.gov

Hydroperoxide Metabolism : The fatty acid hydroperoxides generated by LOX are further metabolized by other enzymes. Enzymes such as allene (B1206475) oxide synthase (AOS) and hydroperoxide lyase (HPL) can act on these intermediates. oup.com It is hypothesized that a series of reactions involving these or similar enzymes leads to the shortening of the C18 fatty acid chain to the C10 length required for this compound, along with the correct placement of the double bonds.

Amide Bond Formation : The final step involves the activation of the deca-2,4,8-trienoic acid, likely forming an acyl-CoA or acyl-adenylate intermediate. An amide synthase enzyme then catalyzes the condensation of this activated fatty acid with isobutylamine (from L-valine) to form the this compound. researchgate.net

| Enzyme Class | Function in Pathway | Substrate(s) | Product(s) |

| Fatty Acid Desaturase (FAD) | Introduces double bonds | Saturated/Monounsaturated Fatty Acids | Polyunsaturated Fatty Acids (e.g., Linoleic acid) |

| Lipoxygenase (LOX) | Dioxygenation | Polyunsaturated Fatty Acids | Fatty Acid Hydroperoxides |

| Allene Oxide Synthase (AOS) | Isomerization of hydroperoxides | Fatty Acid Hydroperoxides | Unstable allene oxides |

| Amide Synthase | Forms amide bond | Activated Decatrienoic Acid + Isobutylamine | This compound |

Genetic and Environmental Modulators of this compound Production

The production and accumulation of N-alkylamides like this compound in plants are tightly regulated by both internal genetic factors and external environmental cues. The concentration of these compounds can vary significantly between different plant parts, developmental stages, and growing conditions. bhu.ac.in

Genetic Modulation : The biosynthesis is fundamentally controlled by the expression of genes encoding the necessary enzymes, such as fatty acid desaturases and lipoxygenases. mdpi.comnih.gov The regulation of these genes is complex and can be influenced by transcription factors that respond to developmental signals and stress. For example, spilanthol (B142960), a closely related N-alkylamide, has been shown to inhibit the activation of inflammatory transcription factors like NF-κB, suggesting potential feedback mechanisms or broader regulatory roles for these compounds within the plant. nih.gov Furthermore, signaling pathways involving plant hormones like jasmonic acid (JA), which are crucial for plant defense responses, are known to be interconnected with the lipoxygenase pathway and can influence the production of N-alkylamides. researchgate.netnih.gov

Environmental Modulation : Various environmental factors can act as elicitors, stimulating the production of secondary metabolites.

Biotic and Abiotic Elicitors : Studies on cell suspension cultures of Acmella species have demonstrated that the application of elicitors can dramatically increase N-alkylamide production. Biotic elicitors such as yeast extract and chitosan, and abiotic elicitors like methyl jasmonate (MeJA) and salicylic (B10762653) acid, have been shown to significantly boost spilanthol accumulation. researchgate.netresearchgate.net In one study, yeast extract treatment resulted in a 34.61-fold increase in spilanthol, while MeJA treatment led to a 41.02-fold increase. researchgate.net

Nutrients and Cultivation : Agricultural practices also play a role. The availability of essential nutrients, particularly nitrogen, has been shown to affect the growth, yield, and quality of Acmella oleracea. nih.govresearchgate.net The choice between conventional field cultivation and hydroponic systems can also influence the chemical profile and concentration of bioactive compounds in the plant. nih.gov

Plant Part and Developmental Stage : The concentration of N-alkylamides is not uniform throughout the plant. The highest concentrations are typically found in the flower heads, followed by the leaves and stems. researchgate.netnih.gov Levels can also change as the plant matures.

| Modulator | Type | Effect on N-Alkylamide Production | Reference Example |

| Methyl Jasmonate (MeJA) | Abiotic Elicitor | Significant Increase | 41.02-fold increase in spilanthol in Acmella ciliata cell cultures. researchgate.net |

| Yeast Extract | Biotic Elicitor | Significant Increase | 34.61-fold increase in spilanthol in Acmella ciliata cell cultures. researchgate.net |

| Nitrogen Availability | Nutrient | Affects growth and yield | Optimal nitrogen concentration enhances performance in Acmella oleracea. nih.govresearchgate.net |

| Plant Organ | Developmental | Varies significantly | Highest concentrations found in flower heads of Acmella oleracea. researchgate.netnih.gov |

Advanced Isolation and Extraction Methodologies for Research Purity

Methodological Approaches for N-(2-Methylpropyl)deca-2,4,8-trienamide Extraction from Plant Matrices

The initial step in isolating this compound involves its extraction from the raw plant material, typically the flower heads, which are known to contain high concentrations of the compound. nih.govdntb.gov.ua The choice of extraction methodology is critical as it directly impacts the yield and purity of the resulting crude extract.

Conventional solvent-based extraction remains a widely used approach for obtaining this compound. The selection of the solvent is crucial and is based on the polarity of the target compound. Solvents ranging from nonpolar hexane (B92381) to polar mixtures like methanol-water have been successfully employed. scielo.br

Table 1: Comparison of Conventional Solvents for Spilanthol (B142960) Extraction

| Solvent | Spilanthol Concentration in Dry Extract ( g/100g DE) | Absolute Amount of Spilanthol Extracted from Plant (%) | Reference |

|---|---|---|---|

| n-Hexane | 20.9 ± 2.4 | - | researchgate.net |

| Ethyl Acetate (B1210297) | 16.5 ± 0.4 | - | researchgate.net |

| Methanol | 15.9 ± 2.6 | 1.3 | researchgate.net |

| Ethanol (B145695) | 11.4 ± 0.6 | - | researchgate.net |

| Dichloromethane | - | - | nih.gov |

| Petroleum Ether | - | - | researchgate.net |

Data derived from studies on Acmella oleracea extracts.

In line with the principles of green chemistry, significant research has been directed towards developing environmentally benign extraction methods. semanticscholar.orgmdpi.com Natural Deep Eutectic Solvents (NADES) have emerged as promising green alternatives to conventional organic solvents for the extraction of this compound. nih.govdntb.gov.uasemanticscholar.orgmdpi.com NADES are mixtures of naturally occurring compounds, such as choline (B1196258) chloride (a hydrogen bond acceptor) and various hydrogen bond donors like sugars, organic acids, and polyalcohols. mdpi.commdpi.com

Studies have investigated numerous choline chloride-based NADES combinations. nih.govdntb.gov.uasemanticscholar.org The combination of choline chloride and 1,2-propanediol (in a 1:2 molar ratio with 20% water) was found to achieve an extraction yield of 244.58 µg/mL, which is comparable to the yield obtained with ethanol (245.93 µg/mL). nih.govdntb.gov.uasemanticscholar.orgmdpi.comresearchgate.net Another effective combination is choline chloride and methylurea. nih.govdntb.gov.uasemanticscholar.orgmdpi.comresearchgate.net The efficiency of NADES extraction is influenced by factors such as water content, temperature, and extraction time. nih.govnih.govmdpi.com For spilanthol, which has amphiphilic properties, the addition of water up to 20% can be beneficial for the extraction yield. nih.gov

Table 2: Spilanthol Yield using various Natural Deep Eutectic Solvents (NADES)

| NADES Composition (Hydrogen Bond Donor) | Molar Ratio (Choline Chloride:HBD) | Spilanthol Yield (µg/mL) | Reference |

|---|---|---|---|

| 1,2-Propanediol | 1:2 | 244.58 | nih.govdntb.gov.uasemanticscholar.orgmdpi.comresearchgate.net |

| Ethanol (for comparison) | N/A | 245.93 | nih.govdntb.gov.uasemanticscholar.orgmdpi.comresearchgate.net |

| 1,2-Propanediol | 1:1 | 221.44 | nih.gov |

| Methylurea | 1:2 | 208.12 | nih.govdntb.gov.uasemanticscholar.orgmdpi.comresearchgate.net |

| Malonic Acid | 1:1 | 180.85 | nih.gov |

| Citric Acid | 1:1 | 179.63 | nih.gov |

| Glycerol | 1:2 | 91.85 | nih.gov |

| Urea | 1:2 | 86.13 | nih.gov |

| Sorbitol | 1:2 | 34.44 | nih.gov |

| Glucose | 1:2 | 29.16 | nih.gov |

All NADES preparations contained 20% m/m water addition. Data from screening experiments.

Purification and Enrichment Strategies for Research-Grade this compound

Following extraction, the crude extract contains a mixture of compounds, necessitating further purification to isolate this compound to a research-grade standard. An effective strategy involves the removal of polar and acidic substances to enrich the concentration of spilanthol in the extract. nih.govresearchgate.netdntb.gov.ua

A simple and green purification method utilizes Solid-Phase Extraction (SPE) with a C18 stationary phase. mdpi.com This technique has been successfully applied to purify spilanthol from both NADES and ethanolic extracts by eluting with aqueous ethanol solutions. mdpi.com Isocratic elution with 52% ethanol (v/v) has proven suitable, yielding purities ranging from 77.27% to 80.27% in combined raw fractions from ethanolic extracts. mdpi.com After further processing to remove non-soluble substances, final purities of 87.25% to 91.93% were achieved. mdpi.com The highest purity for an individual fraction was reported to be as high as 94.15%. mdpi.com

Other established chromatographic techniques are also employed for purification. scielo.br These include open-column chromatography on silica (B1680970) gel, often using mobile phases like hexane and ethyl acetate mixtures. mdpi.com More advanced methods involve preparative scale Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). scielo.br A multi-step approach combining column chromatography on resins like XAD-16 and Sephadex LH-20 followed by preparative TLC has also been documented for effective purification. scielo.br

Development of Novel Concentration Processes via Addition Compounds

The concentration of this compound through the formation of reversible addition compounds is a novel area of research. Currently, there is limited information available in published scientific literature detailing specific methodologies for this compound using such processes. The existing research predominantly focuses on optimizing extraction and chromatographic purification techniques to achieve high concentrations and purity. Further investigation is required to explore the potential of forming temporary derivatives or addition compounds as a viable strategy for the concentration and subsequent recovery of this compound.

Analytical Characterization Techniques and Research Standards for N 2 Methylpropyl Deca 2,4,8 Trienamide

Chromatographic Methods for Quantification and Isomer Separation

Chromatographic techniques are fundamental in the analysis of N-(2-Methylpropyl)deca-2,4,8-trienamide, enabling its separation from complex matrices and the differentiation of its geometric isomers. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS/MS) are the primary methods employed in research.

High-Performance Liquid Chromatography (HPLC) Applications in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of this compound in various samples, particularly in plant extracts. thieme-connect.deresearchgate.net Reversed-phase chromatography, most commonly utilizing a C18 stationary phase, is the preferred mode of separation. thieme-connect.descielo.br The selection of the mobile phase is critical for achieving adequate resolution of the target analyte and its isomers. Common mobile phases consist of mixtures of acetonitrile (B52724) and water, sometimes with the addition of modifiers like formic acid to improve peak shape and ionization efficiency in mass spectrometry detection. thieme-connect.descielo.br

Isocratic elution, where the mobile phase composition remains constant throughout the run, has been successfully applied. scielo.br For instance, a mobile phase of acetonitrile and water in a 93:7 (v/v) ratio has been used, as has a 1:1 (v/v) mixture. scielo.br Gradient elution, where the mobile phase composition changes over time, can also be employed to separate a wider range of compounds with different polarities. scielo.br UV detection is frequently used for quantification, with the maximum UV absorption for this compound observed around 228.5 nm and 237 nm. scielo.br

| Stationary Phase | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Reported Retention Time (min) | Detection |

|---|---|---|---|---|---|

| C18 | Acetonitrile:Water (93:7, v/v) | Isocratic | 0.5 | 7.34 | UV |

| C18 | Acetonitrile:Water (1:1, v/v) | Isocratic | 0.2 | 4.97 | UV |

| Kinetex C18 (75mm x 2.1mm, 2.6 µm) | 0.1% Formic Acid in Water:Acetonitrile (45:55, v/v) | Isocratic | 0.5 | 1.00 | MS/MS |

| C18 | Acetonitrile:Water with 1% Acetic Acid | Gradient (20% to 90% Acetonitrile over 150 min) | Not Specified | 62.37 | MS |

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS/MS) for Structural Elucidation

For unambiguous structural elucidation and sensitive quantification, the coupling of ultra-high performance liquid chromatography with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS) is an invaluable tool. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.

When coupled with a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, this technique allows for the precise mass measurement of the parent ion and its fragment ions. This high mass accuracy is crucial for determining the elemental composition of the molecule and its fragments, which is a key step in structural confirmation. The tandem mass spectrometry (MS/MS) capability allows for the fragmentation of the parent ion, providing a unique fragmentation pattern that serves as a structural fingerprint of the compound. This is particularly useful for distinguishing between isomers that may have identical retention times.

Spectroscopic Analyses for Molecular Confirmation and Isomer Distinction

Spectroscopic methods are indispensable for the definitive confirmation of the molecular structure of this compound and for distinguishing between its various geometric isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules, including this compound. mdpi.comresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule. scielo.brresearchgate.net

¹H NMR provides information on the chemical environment of each proton, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). The coupling constants (J-values) between olefinic protons are particularly important for determining the stereochemistry (E/Z configuration) of the double bonds in the decatrienamide chain. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete connectivity of the molecule. mdpi.com

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity and Coupling Constants (J in Hz) |

|---|---|---|---|

| 1 | 166.4 | - | - |

| 2 | 121.8 | 5.82 | d, 15.0 |

| 3 | 141.3 | 7.24 | dt, 15.0, 7.0 |

| 4 | 32.5 | 2.16 | q, 7.0 |

| 5 | 29.0 | 2.16 | q, 7.0 |

| 6 | 128.8 | 5.37 | t, 7.0 |

| 7 | 20.8 | 2.84 | t, 7.0 |

| 8 | 123.4 | 6.10 | dd, 15.0, 10.0 |

| 9 | 135.0 | 5.68 | dq, 15.0, 7.0 |

| 10 | 18.3 | 1.74 | d, 7.0 |

| 1' | 47.2 | 3.16 | t, 6.5 |

| 2' | 28.6 | 1.81 | m |

| 3' | 20.2 | 0.92 | d, 6.5 |

Data obtained in CDCl₃. scielo.br

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound. nih.gov Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for this compound. thieme-connect.de

In positive ion mode ESI, the molecule is typically observed as the protonated molecule [M+H]⁺, which for this compound has a mass-to-charge ratio (m/z) of 222. scielo.br Tandem mass spectrometry (MS/MS) experiments on this precursor ion induce fragmentation, providing characteristic product ions. A notable fragmentation pathway involves the loss of the isobutyl amine group, resulting in a fragment ion at m/z 149. scielo.br The presence of an isobutylamide moiety can also be indicated by a fragment at m/z 99. scielo.br Analysis of these fragmentation patterns is essential for confirming the identity of the N-alkylamide.

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 222 ([M+H]⁺) | Loss of isobutylamine (B53898) | 149 | [C₁₀H₁₃O]⁺ |

| 222 ([M+H]⁺) | Cleavage of the amide bond | 99 | [C₄H₁₁N+H]⁺ |

Theoretical Spectroscopic Characterization and Computational Chemistry Applications

Computational chemistry offers a powerful complementary approach to experimental techniques for the characterization of this compound. Density Functional Theory (DFT) is a widely used computational method to predict various molecular properties, including spectroscopic data.

By employing DFT calculations, it is possible to optimize the geometry of different isomers of this compound and calculate their relative energies, providing insights into their stability. Furthermore, theoretical vibrational spectra (such as infrared and Raman) can be computed, which can aid in the interpretation of experimental spectra by assigning specific vibrational modes to observed absorption bands.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to assist in the structural assignment and confirmation of stereochemistry. These computational approaches are particularly valuable for distinguishing between closely related isomers where experimental data may be ambiguous. The synergy between theoretical calculations and experimental measurements provides a more robust and comprehensive characterization of the molecule.

Investigations into the Biological Activities and Mechanistic Elucidation of N 2 Methylpropyl Deca 2,4,8 Trienamide

Anti-inflammatory Research

N-(2-Methylpropyl)deca-2,4,8-trienamide, also known as Spilanthol (B142960), has been the subject of extensive research to elucidate its anti-inflammatory properties. Studies have delved into its molecular mechanisms, revealing its ability to modulate key inflammatory pathways and mediators.

Modulation of Pro-inflammatory Mediators (e.g., iNOS, COX-2, TNF-α, IL-6, IL-8, MCP-1)

Research has demonstrated that this compound effectively suppresses the expression and production of several pro-inflammatory mediators. In a study utilizing a lipopolysaccharide (LPS)-activated murine macrophage model (RAW 264.7), Spilanthol was shown to inhibit the production of nitric oxide (NO). This inhibition was attributed to the diminished levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA and protein expression, indicating that the compound acts at both the transcriptional and translational levels. acs.orgnih.gov

Furthermore, the production of key pro-inflammatory cytokines is significantly attenuated by Spilanthol. In LPS-stimulated RAW 264.7 macrophages, Spilanthol dose-dependently reduced the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). acs.orgnih.gov In another study involving interleukin-1β-stimulated human lung epithelial cells, Spilanthol was also found to decrease the expression of TNF-α and monocyte chemoattractant protein-1 (MCP-1). nih.govmdpi.com The inhibitory effects of this compound on these pro-inflammatory mediators are summarized in the table below.

| Pro-inflammatory Mediator | Cell/Model System | Observed Effect of this compound |

| iNOS | Murine Macrophages (RAW 264.7) | Diminished mRNA and protein expression. acs.orgnih.gov |

| COX-2 | Murine Macrophages (RAW 264.7) | Diminished mRNA and protein expression. acs.orgnih.gov |

| Human Lung Epithelial Cells (A549) | Decreased expression. nih.gov | |

| TNF-α | Murine Macrophages (RAW 264.7) | Dose-dependent reduction in production. acs.orgnih.gov |

| Human Lung Epithelial Cells (A549) | Decreased expression. nih.gov | |

| IL-6 | Murine Macrophages (RAW 264.7) | Dose-dependent reduction in production. acs.orgnih.gov |

| IL-8 | Not explicitly detailed in the provided search results. | |

| MCP-1 | Human Lung Epithelial Cells (A549) | Decreased expression. nih.gov |

Involvement in NF-κB and pJNK Signaling Pathway Suppression

The anti-inflammatory effects of this compound are largely attributed to its interference with key intracellular signaling pathways, particularly the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways. The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes. nih.gov

Studies have shown that Spilanthol effectively inhibits the activation of NF-κB in LPS-stimulated macrophages. acs.orgnih.gov This is achieved by restraining the phosphorylation of the cytoplasmic inhibitor of NF-κB (IκB), which in turn prevents the translocation of the active NF-κB subunits into the nucleus to initiate the transcription of pro-inflammatory genes. acs.orgnih.govspandidos-publications.com By inactivating NF-κB, Spilanthol effectively down-regulates the production of a suite of inflammatory mediators. acs.orgnih.gov

In addition to the NF-κB pathway, Spilanthol has been shown to suppress the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govmdpi.com Specifically, it inhibits the phosphorylation of JNK (pJNK) and p38 in LPS-stimulated pre-adipocytes. mdpi.comnih.gov The JNK signaling pathway is known to play a significant role in inflammatory responses, and its suppression by Spilanthol further contributes to the compound's anti-inflammatory profile. mdpi.com

Induction of Heme Oxygenase-1 (HO-1) for Anti-inflammatory Effects

Heme oxygenase-1 (HO-1) is an enzyme with potent anti-inflammatory, antioxidant, and cytoprotective functions. mdpi.com The induction of HO-1 is considered a therapeutic strategy for mitigating inflammatory conditions. Research has indicated that this compound can enhance the expression of HO-1. In a study with LPS-stimulated murine pre-adipocytes, Spilanthol was found to promote the expression of the anti-inflammatory protein HO-1. mdpi.commdpi.com This induction of HO-1 represents another important mechanism through which Spilanthol exerts its anti-inflammatory effects.

Preclinical in vitro and in vivo Models of Inflammatory Conditions (e.g., Dermatitis, Pancreatitis)

The anti-inflammatory potential of this compound has been evaluated in several preclinical models of inflammatory diseases.

In a murine model of atopic dermatitis induced by 2,4-dinitrochlorobenzene (DNCB), topical application of Spilanthol was shown to ameliorate allergic inflammation. nih.govnih.gov The treatment reduced serum levels of immunoglobulin E (IgE) and immunoglobulin G2a (IgG2a) and suppressed the expression of COX-2 and iNOS in the skin lesions. mdpi.comnih.gov Histopathological analysis revealed a reduction in epidermal thickness, collagen accumulation, and infiltration of mast cells and eosinophils. nih.gov These findings suggest that Spilanthol may protect against atopic dermatitis by inhibiting MAPK signaling pathways and reducing the infiltration of inflammatory cells. nih.govnih.gov

The efficacy of Spilanthol has also been investigated in a cerulein-induced model of acute pancreatitis in mice. nih.govnih.gov In this model, Spilanthol demonstrated anti-inflammatory effects by reducing leukocyte migration into the pancreas. nih.gov While it did not affect acinar damage, the suppression of inflammatory cell infiltration highlights its potential to mitigate the inflammatory component of pancreatitis. nih.govnih.gov

Analgesic and Nociceptive Research

Interactions with Trigeminal Nerve Pathways

This compound is well-known for its sensory properties, which are mediated through its interaction with the trigeminal nerve pathways. researchgate.netnih.gov The trigeminal nerve is the largest cranial nerve and is responsible for sensory perception in the facial region. nih.gov Spilanthol is recognized for producing sensations such as tingling, numbing, and mouthwatering. researchgate.netnih.gov These sensory effects are a direct result of its modulation of chemosensory receptors located on trigeminal nerve endings. nih.gov This interaction with trigeminal pathways is also linked to its analgesic properties, which have been explored in various traditional medicine practices for conditions like toothaches. acs.org

Activation of Transient Receptor Potential Vanilloid 1 (TRPV1) Receptors

The interaction of this compound with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a subject of complex investigation. The TRPV1 receptor, a non-selective cation channel, is a key player in detecting and regulating body temperature as well as sensing noxious stimuli, including capsaicin, the pungent compound in chili peppers.

Contrasting evidence exists regarding the nature of the interaction between N-alkylamides and the TRPV1 receptor. While the user's outline suggests an activating role for this compound, a study on its structural isomer, pellitorine (B1679214) ((2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide), has indicated an antagonistic effect. This research demonstrated that pellitorine could block the capsaicin-induced activation of the TRPV1 receptor. This finding suggests a potential for competitive inhibition at the receptor binding site.

Conversely, other N-acyl amides have been identified as novel endogenous activators of TRPV1-4 receptors. nih.gov This highlights the diverse interactions that structurally related lipids can have with these channels. The specific action of this compound on the TRPV1 receptor, therefore, remains an area requiring further direct investigation to conclusively determine whether it functions as an agonist or an antagonist. The structural nuances of the deca-2,4,8-trienamide moiety, compared to other studied N-alkylamides, are likely to be a determining factor in its specific pharmacological activity at the TRPV1 receptor.

Insecticidal, Antilarvicidal, and Antifungal Research

N-alkylamides, the class of compounds to which this compound belongs, have demonstrated notable insecticidal properties against a range of agricultural pests. Research has indicated the potential of N-isobutylamides as effective control agents for economically significant pests such as the diamondback moth (Plutella xylostella) and the tomato leafminer (Tuta absoluta). unirioja.es

Spilanthol, an isomer of this compound, has been specifically studied for its toxicity against Plutella xylostella. scielo.br In one study, spilanthol exhibited significant larvicidal activity, with mortality rates of 95–100% observed at a concentration of 2 g/l after 48 hours of exposure. scielo.br The LC50 value for spilanthol was reported to be 1.49 g/l, indicating its high potency against this pest. scielo.br

Table 1: Insecticidal Activity of Spilanthol against Plutella xylostella

| Compound | Concentration (g/l) | Exposure Time (hours) | Mortality Rate (%) | LC50 (g/l) |

|---|

While N-alkylamides have been investigated for a range of biological activities, specific research into the antifungal efficacy of this compound against the human fungal pathogen Candida albicans is limited in the available scientific literature. Studies on the isomer spilanthol have shown some antifungal activity against plant pathogenic fungi such as Fusarium oxysporum. scielo.brscielo.br This suggests that the N-isobutylamide scaffold may possess properties that could be explored for broader antifungal applications.

However, detailed investigations into the activity of this compound against both the free-living (planktonic) and the more resilient, surface-attached (biofilm) forms of Candida albicans have not been extensively reported. The ability to inhibit or eradicate C. albicans biofilms is a critical aspect of antifungal research, as these structures are notoriously resistant to conventional therapies. Therefore, the potential of this compound as a therapeutic agent for candidiasis remains an open area for future research.

The insecticidal action of N-alkylamides is primarily attributed to their neurotoxic effects. These compounds are known to target the nervous systems of insects, leading to paralysis and eventual death. The primary mode of action for many insecticidal N-alkylamides involves the modulation of voltage-sensitive sodium channels. lsu.eduacs.org

These compounds can act at the alkaloid activator recognition site (site 2) of the sodium channel, leading to their activation and an influx of sodium ions. lsu.edu This disrupts the normal transmission of nerve impulses, causing hyperexcitation of the nervous system. The lipophilic nature of N-alkylamides allows them to readily penetrate the insect cuticle and reach their target sites within the nervous system. nih.gov

Furthermore, it has been hypothesized that the rapid mortality observed in insect larvae exposed to spilanthol and other alkylamides may also be due to the disruption of histolysis and histogenesis processes, which are crucial for insect development and metamorphosis. nih.gov The precise molecular interactions and the full cascade of physiological disruptions caused by this compound in target pests require more detailed investigation.

Diuretic Activity Research

A comprehensive review of the scientific literature did not yield any studies specifically investigating the diuretic activity of this compound. Furthermore, there is no available research linking this compound to a mechanism of action involving the modulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in many biological processes, including the regulation of fluid and electrolyte balance in the kidneys. While some N-alkylamides have been reported to possess diuretic properties, this has not been a widely studied area for this class of compounds. bohrium.com The potential for this compound to act as a diuretic and its possible influence on the cAMP signaling pathway is currently unknown and would require dedicated pharmacological investigation.

Effects on Kidney Function and Fluid Balance in Preclinical Models

Information regarding the effects of this compound on renal function and fluid balance in preclinical models is not available in the current scientific literature.

Neuroprotective Effects Research

There is no specific research available on the neuroprotective effects of this compound.

Attenuation of Oxidative Stress in Neuronal Cells

No studies were identified that investigated the potential of this compound to mitigate oxidative stress in neuronal cells.

Modulation of Signaling Pathways Related to Inflammation and Apoptosis in Neural Systems

Data on the modulation of signaling pathways related to inflammation and apoptosis in neural systems by this compound is not present in the existing body of scientific research.

Antiparasitic Activity Research

There is no available research on the antiparasitic activity of this compound.

Efficacy Against Schistosoma mansoni Infection in Preclinical Studies

No preclinical studies on the efficacy of this compound against Schistosoma mansoni infection have been published.

In vitro and in vivo Assessments of Anthelmintic Properties

There are no in vitro or in vivo assessments of the anthelmintic properties of this compound reported in the scientific literature.

Peroxisome Proliferator-Activated Receptor (PPAR) Transactivation Studies

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that play a crucial role in the regulation of metabolism and inflammation. Scientific inquiry into the interaction of this compound with these receptors is a key area of interest.

Agonist Activity Towards PPARα/δ/γ Subtypes

As of the current body of scientific literature, there is no specific data available detailing the agonist activity of this compound towards the PPARα, PPARδ, or PPARγ subtypes. Consequently, a data table summarizing such activities cannot be provided at this time.

Implications for Metabolic Regulation in Research Models

Given the absence of studies on the agonist activity of this compound on PPAR subtypes, there is currently no research available to discuss its implications for metabolic regulation in any research models.

Research on Transdermal Penetration Enhancement Properties

The potential for chemical compounds to enhance the penetration of therapeutic agents through the skin is a significant area of pharmaceutical research. However, a thorough review of existing scientific literature reveals no studies specifically investigating the transdermal penetration enhancement properties of this compound.

Sialogogue Activity Research

Sialogogues are substances that stimulate the secretion of saliva. At present, there is no available scientific research or published data concerning the sialogogue activity of this compound.

Antioxidant Activity Research

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. Despite the importance of this biological activity, there are no specific studies in the current scientific literature that have investigated the antioxidant or free-radical scavenging activity of this compound.

Potential Antiviral Activity Research (e.g., SARS-CoV-2 Nsp1 Inhibition through Molecular Docking)

In the context of the global effort to identify novel antiviral agents, particularly against SARS-CoV-2, in silico methods such as molecular docking have been widely employed. These computational techniques are instrumental in predicting the binding affinity of small molecules to viral protein targets. The non-structural protein 1 (Nsp1) of SARS-CoV-2 is a key virulence factor that suppresses the host's innate immune response, making it an attractive target for therapeutic intervention. distantreader.org

While direct molecular docking studies on this compound are not explicitly detailed in the available literature, research on structurally similar compounds provides some insight. A study focusing on potential SARS-CoV-2 Nsp1 inhibitors from Piper sarmentosum Roxb. identified a related compound, 13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide, as a potential inhibitor through molecular docking. nih.gov This suggests that the N-(2-methylpropyl) amide moiety might play a role in the binding interactions with the Nsp1 protein.

Molecular docking simulations are a foundational step in modern drug discovery, allowing for the high-throughput screening of virtual libraries of compounds against specific biological targets. nih.gov The binding affinity, typically measured in kcal/mol, indicates the strength of the interaction between the ligand (the small molecule) and the protein. A lower binding energy generally suggests a more stable and favorable interaction. These in silico analyses help prioritize compounds for further experimental validation. nih.gov

The general process of such studies involves:

Target Preparation: Obtaining the 3D structure of the target protein, such as SARS-CoV-2 Nsp1, from protein data banks.

Ligand Preparation: Creating a 3D model of the compound to be tested.

Docking Simulation: Using specialized software to predict the preferred orientation of the ligand when bound to the protein and to calculate the binding energy of the resulting complex.

Analysis of Interactions: Examining the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

While the potential of this compound as a SARS-CoV-2 Nsp1 inhibitor remains to be directly investigated, the findings for analogous structures warrant further exploration in this area.

Structure Activity Relationship Sar Studies of N 2 Methylpropyl Deca 2,4,8 Trienamide and Analogues

Influence of Alkyl Chain Length and Branching on Biological Activities

The N-alkyl group and the fatty acid chain length of alkamides play a crucial role in determining their biological activities. While specific quantitative data for a homologous series of N-(2-Methylpropyl)deca-2,4,8-trienamide with systematically varied alkyl chains is not extensively available in the public domain, general principles derived from studies on related N-alkylamides provide valuable insights.

Research on various alkamides has demonstrated that the length and branching of both the N-alkyl substituent and the fatty acid backbone can significantly modulate activities such as pungency, interaction with cannabinoid receptors, and anti-inflammatory effects. For instance, studies on other N-isobutylamides have shown that the isobutyl group is a key feature for the tingling sensation, and alterations to this group can lead to a decrease or loss of this characteristic effect.

The length of the decatrienamide chain is also a critical determinant of its biological profile. It is understood that an optimal chain length is often required for effective interaction with biological targets. Shorter or longer fatty acid chains can lead to a decrease in activity, likely due to suboptimal binding to receptor sites. This principle is observed in other classes of bioactive lipids where the chain length is finely tuned for specific physiological functions.

Table 1: General Influence of Alkyl Chain Modifications on Alkamide Bioactivity (Illustrative)

| Modification | General Effect on Bioactivity | Rationale |

| N-Alkyl Group | ||

| Shortening the N-alkyl chain | Often leads to decreased potency of sensory effects. | May result in weaker hydrophobic interactions within the binding pocket of the target receptor. |

| Increasing branching of the N-alkyl chain | Can either increase or decrease activity depending on the specific target. | Steric hindrance or improved conformational rigidity can affect receptor binding. |

| Fatty Acid Chain | ||

| Shortening the fatty acid chain | Can reduce or abolish certain biological activities. | Insufficient length may prevent effective interaction with the full binding site of the receptor. |

| Lengthening the fatty acid chain | May lead to a decrease in activity beyond an optimal length. | The longer chain may not fit optimally within the binding pocket or could introduce unfavorable steric clashes. |

Impact of Double Bond Position and Stereochemistry (E/Z Isomers) on Efficacy

A pivotal study that synthesized 26 structural variations of spilanthol (B142960) (a common name for this compound) highlighted the importance of the double bond arrangement. It was found that the natural (2E,6Z,8E)-isomer of N-(2-Methylpropyl)deca-2,6,8-trienamide (a closely related isomer) was the most potent in eliciting tingling and mouth-watering sensations. researchgate.net This suggests that the specific spatial arrangement conferred by the Z (cis) double bond at the 6-position is crucial for its characteristic sensory profile.

Furthermore, research has indicated that the positioning of double bonds, particularly conjugated systems, is vital for activity. For instance, analogues with double bonds at the 2 and 4 positions have been shown to possess significant physiological activity. researchgate.net The planarity and electron distribution of the conjugated diene system are thought to be important for interacting with receptor sites.

Table 2: Influence of Double Bond Configuration on the Sensory Properties of Decatrienamides

| Isomer Configuration | Relative Tingling Sensation | Relative Mouth-Watering Sensation |

| (2E,6Z,8E) | High | High |

| All-E (trans) | Reduced | Moderate |

| Other Isomers | Generally Lower | Variable |

Comparative Analysis with Homologues and Derivatives (e.g., Homospilanthol)

To further elucidate the SAR of this compound, comparative studies with its homologues and derivatives are invaluable. One such important analogue is trans-pellitorine, which is the N-isobutylamide of (2E,4E)-decadienoic acid. While structurally similar, the absence of the 8,9-double bond and the different configuration of the remaining double bonds lead to a distinct sensory profile. Studies have shown that trans-pellitorine induces a significant mouth-watering effect but lacks the strong tingling sensation characteristic of spilanthol. researchgate.net This finding underscores the critical role of the triene system and its specific stereochemistry in producing the tingling paresthesia.

Homospilanthol, another relevant analogue which is the N-isobutylamide of undeca-2,6,8-trienoic acid (an eleven-carbon fatty acid), also provides insights into the effect of chain length. While detailed comparative sensory data is limited, it is generally understood that even a single carbon extension in the fatty acid chain can alter the potency and nature of the biological response.

These comparative analyses allow for the identification of the key pharmacophoric features of this compound. The N-isobutylamide moiety, the unsaturated fatty acid chain of a specific length, and the precise arrangement of double bonds all contribute to its unique biological signature.

Computational Modeling and Molecular Docking in SAR Elucidation

In recent years, computational methods such as molecular modeling and docking have become indispensable tools for understanding the SAR of bioactive compounds at a molecular level. These in silico approaches allow researchers to visualize and predict how ligands like this compound interact with their protein targets.

Several studies have employed molecular docking to investigate the binding of spilanthol and its analogues to transient receptor potential (TRP) channels, particularly TRPV1, which is a known receptor for pungent compounds like capsaicin. These studies have suggested that the N-isobutylamide group forms crucial hydrogen bonds with amino acid residues within the binding pocket of the receptor, while the unsaturated fatty acid tail engages in hydrophobic interactions. researchgate.net

Molecular dynamics simulations can further refine these models by providing insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can help to understand how the flexibility of the decatrienamide chain and the different E/Z isomers influence the stability and strength of the binding.

By combining computational predictions with experimental data, a more comprehensive picture of the SAR of this compound can be constructed. This knowledge is instrumental in the rational design of new analogues with tailored biological activities, whether for developing new pain therapeutics, anti-inflammatory agents, or novel sensory ingredients for the food and cosmetic industries.

Chemical Synthesis and Derivatization Strategies in Academic Research

Total Synthesis Approaches for N-(2-Methylpropyl)deca-2,4,8-trienamide

The total synthesis of this compound presents the challenge of controlling the geometry of its three double bonds, typically the (2E,6Z,8E) configuration found in the natural product. Researchers have employed several methodologies to achieve this with high stereoselectivity.

The Wittig reaction is a cornerstone in the synthesis of this compound, enabling the formation of carbon-carbon double bonds with predictable stereochemistry. researchgate.net One effective route involves the Wittig reaction between an appropriate phosphorane and an aldehyde to construct the polyene backbone. For instance, a highly selective Wittig reaction has been utilized to produce the desired Z-form of a tetraene precursor, which is then converted to the final product. google.com

To circumvent issues such as the difficult removal of triphenylphosphine (B44618) oxide byproduct associated with the Wittig reaction, alternative olefination methods have been explored. The Horner-Wadsworth-Emmons (HWE) reaction, for example, offers an excellent alternative for the stereoselective formation of the (2E) double bond, often leading to easier product purification. nih.gov

Other advanced strategies for stereocontrol include the Sonogashira cross-coupling reaction followed by a Z-selective alkyne semi-reduction. This multi-step approach provides complete control over the geometry of the double bonds. nih.gov

A notable synthesis of the (2E,6Z,8E)-isomer was achieved with a 95% yield for the key Wittig reaction step, which involved the reaction of the ylide generated from (E)-(6-methoxy-6-oxohex-4-en-1-yl)triphenylphosphonium iodide and crotonaldehyde. google.com This intermediate ester was then saponified and coupled with isobutylamine (B53898) to afford the final product. google.com

The optimization of reaction conditions is critical for maximizing the yield and stereoselectivity of the desired isomer. In the context of the Wittig reaction for the synthesis of a (2E,6Z,8E)-triene moiety, various bases and temperature conditions have been investigated.

| Entry | Base | Conditions | Yield (%) | 6Z:6E Ratio |

| 1 | t-BuOK | 0°C, 12 h | 52 | 5:1 |

| 2 | NaH | rt, 3 h | 60 | 4.5:1 |

| 3 | KHMDS | -40°C, 2 h | 43 | 12:1 |

| 4 | KHMDS | -78°C, 0.5 h to -40°C, 2 h | 83 | >20:1 |

Table 1: Optimization of the Wittig reaction for the stereoselective synthesis of a key triene intermediate. Data adapted from a 2020 study on the synthesis of spilanthol (B142960) and related compounds. google.com

Synthetic Modification and Analogue Generation for SAR Studies

The synthesis of analogues of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure affect the compound's biological activity, which can lead to the development of new molecules with enhanced or more specific properties.

In one such study, a simplified analogue of spilanthol was prepared in four steps. nih.gov This analogue was designed to investigate the structural requirements for its anesthetic activity. The synthetic route for this analogue also employed stereoselective methods to ensure geometric purity. Both the synthesized spilanthol and its simplified analogue were evaluated for their ability to permeate the skin and for their anesthetic effects. The results indicated that the simplified analogue exhibited a superior anesthetic effect compared to natural spilanthol, highlighting the potential of synthetic modification in drug discovery. nih.gov

This compound as a Precursor in Organic Synthesis

Stability, Degradation Pathways, and Storage Considerations for Research Samples

Oxidative Degradation Products and Mechanisms

Research has demonstrated that N-(2-Methylpropyl)deca-2,4,8-trienamide is susceptible to oxidative degradation, particularly in the presence of air. The primary identified oxidative degradation product is (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide. adipogen.comresearchgate.netnih.gov This endoperoxide is formed through the oxidation of the parent compound. adipogen.comresearchgate.net

Studies suggest that spilanthol (B142960) may act as a pro-drug, being converted to its endoperoxide derivative within a cellular environment. nih.govharvard.eduresearchgate.netnih.gov This conversion is thought to be a key step in some of its biological activities. The endoperoxide derivative has been shown to be more potent in certain biological assays compared to the parent compound. nih.govharvard.eduresearchgate.net While the precise mechanisms of this transformation in a research setting are not fully elucidated, the presence of conjugated double bonds in the deca-2,4,8-trienamide chain makes it susceptible to attack by molecular oxygen, leading to the formation of the cyclic peroxide structure.

Influence of Light and Air on Compound Integrity

Exposure to both light and atmospheric oxygen can compromise the stability of this compound. The compound is known to be sensitive to these environmental factors, which can lead to its degradation. adipogen.com To mitigate this, it is crucial to handle and store the compound under conditions that minimize exposure to light and air.

While specific kinetic data on the photodegradation and aerobic degradation of pure this compound are not extensively detailed in the available literature, the formation of the endoperoxide in the presence of air underscores the importance of an inert atmosphere for storage. adipogen.comresearchgate.netnih.gov The polyunsaturated nature of the molecule makes it prone to photo-oxidation, a common degradation pathway for compounds with similar structural features.

Development of Long-Term Storage Conditions for Research Materials

Based on available stability data, specific long-term storage conditions have been developed to preserve the integrity of this compound research samples. Adherence to these conditions is critical for ensuring the compound's stability over extended periods.

For pure this compound, storage at +4°C is recommended. adipogen.com It is also advised to protect the compound from light and oxygen. adipogen.com Under these conditions, the compound has been found to be stable for at least two years. adipogen.com

For solutions of this compound, studies have been conducted on its stability in ethanolic extracts. These studies provide valuable insights into appropriate storage conditions for dissolved samples. A study on the spilanthol content in extracts from Acmella oleracea stored at 40°C for 195 days showed a decrease in the spilanthol concentration over time, indicating thermal degradation at elevated temperatures. researchgate.net

The following interactive data table summarizes the recommended storage conditions for this compound:

| Parameter | Recommended Condition | Duration of Stability |

| Temperature | +4°C | At least 2 years |

| Atmosphere | Inert (e.g., nitrogen or argon) | Not specified, but recommended to prevent oxidation |

| Light Exposure | Protected from light | Not specified, but recommended to prevent photodegradation |

Future Research Directions and Emerging Academic Applications

Exploration of Undiscovered Biological Activities and Therapeutic Potentials

While the anti-inflammatory, analgesic, and antimicrobial properties of N-(2-Methylpropyl)deca-2,4,8-trienamide are well-documented, emerging research is beginning to unveil novel therapeutic avenues. A significant area of investigation is its potential role in managing metabolic disorders. Recent studies have indicated that this compound may be a natural anti-obesity agent by improving obesity-related metabolic conditions. nih.gov It has been shown to attenuate weight gain induced by a high-fat diet, reduce fat deposition, and lessen the size of adipocytes. nih.gov The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which in turn downregulates transcription factors related to lipogenesis and adipogenesis in the liver. nih.govbiotulin.com

Another promising frontier is its application in anti-aging and dermatology. Marketed as a "natural Botox," this compound exhibits muscle-relaxing properties when applied topically, which can help reduce the appearance of fine lines and wrinkles. professionalbeauty.co.ukpotionorganic.com This effect is attributed to its ability to interact with ion channels at the neuromuscular junction, thereby inhibiting nerve impulses to facial muscles and reducing involuntary contractions. professionalbeauty.co.ukprofessionalbeauty.ie Beyond its myorelaxant effects, it also demonstrates antioxidant and soothing properties that protect the skin. professionalbeauty.co.ukmorgannasalchemy.com In-vitro tests on artificial dermis models have shown a contraction of fibroblasts and interlinking collagen fibers, suggesting a firming or tightening mechanism of action. professionalbeauty.co.ukprofessionalbeauty.ie Further research is warranted to explore its potential in treating inflammatory skin conditions such as rosacea and acne vulgaris due to its anti-inflammatory capabilities. professionalbeauty.co.ukprofessionalbeauty.ie Additionally, its role in attenuating chemotherapy-induced intestinal mucositis is an area of active investigation, suggesting a potential supportive care agent in oncology. researchgate.net

| Emerging Therapeutic Area | Observed Effects | Potential Mechanism of Action |

| Metabolic Disorders (Obesity) | Attenuation of weight gain, reduction of fat deposition and adipocyte size, improvement in serum cholesterol. nih.gov | Activation of AMPK, downregulation of lipogenesis and adipogenesis-related transcription factors. nih.govbiotulin.com |

| Anti-Aging and Dermatology | Reduction of fine lines and wrinkles, skin firming and tightening. professionalbeauty.co.ukpotionorganic.comprofessionalbeauty.ie | Muscle relaxation via inhibition of nerve impulses, contraction of fibroblasts, antioxidant and anti-inflammatory effects. professionalbeauty.co.ukprofessionalbeauty.iemorgannasalchemy.com |

| Oncology Supportive Care | Attenuation of 5-fluorouracil-induced intestinal mucositis. researchgate.net | Reduction of inflammation and histopathological changes in the intestine. researchgate.net |

Development of Advanced Delivery Systems for Targeted Research Applications

The lipophilic nature of this compound presents challenges for its formulation and delivery. To overcome these limitations and enhance its therapeutic efficacy for targeted research applications, various advanced delivery systems are being explored. Nanoemulsions have emerged as a promising approach to encapsulate the compound, improving its stability and bioavailability. These systems can be further incorporated into hydrogels and emulgels for topical applications, allowing for controlled release and enhanced skin permeation.

For instance, a spilanthol-rich essential oil has been successfully encapsulated into a nanoemulsion, which demonstrated stability for up to one year. Furthermore, emulgels containing this compound have been developed as a topical delivery system for treating dermal bacterial infections. These formulations have shown efficacy against various bacterial strains, with olive oil acting as a potent permeation enhancer. Hydrogel-based formulations have also been investigated to control the release of the compound, demonstrating zero-order kinetics in diffusion cell studies.

| Delivery System | Description | Potential Application |

| Nanoemulsions | Oil-in-water emulsions with droplet sizes in the nanometer range, encapsulating the lipophilic compound. | Enhanced stability and bioavailability for various administration routes. |

| Emulgels | A combination of an emulsion and a gel, providing a dual-release control system. | Topical treatment of dermal infections and inflammatory skin conditions. mdpi.com |

| Hydrogels | Three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. | Controlled and sustained topical delivery for localized effects. |

Integration with Systems Biology and Network Pharmacology Approaches

The multifaceted pharmacological effects of this compound suggest that it interacts with multiple biological targets. Systems biology and network pharmacology offer powerful in silico approaches to elucidate these complex interactions and predict novel therapeutic applications. mdpi.com These methodologies move beyond the "one-drug, one-target" paradigm to a more holistic "network-target, multiple-component" model, which is particularly well-suited for natural products with their inherent polypharmacology. mdpi.comnih.govrsc.org

A notable application of this approach has been in exploring the therapeutic potential of this compound in neurodegenerative diseases. mdpi.com Network pharmacology analysis has predicted that it may attenuate neuroinflammation by suppressing the toll-like receptor signaling pathway. mdpi.com Such in silico predictions, which can be further validated through molecular docking and in vitro experiments, provide a roadmap for future research. mdpi.comnih.gov By constructing and analyzing "compound-target-disease" networks, researchers can identify key biological pathways and protein hubs that are modulated by this compound. This can lead to the repurposing of the compound for new indications and a deeper understanding of its mechanisms of action. nih.govacs.org

Sustainable Production and Biotechnological Approaches for Research Scale-Up

The increasing demand for this compound for research and potential commercial applications necessitates the development of sustainable and scalable production methods. Traditional reliance on plant extraction is often limited by geographical and seasonal variations, as well as low yields. Plant tissue culture techniques offer a promising alternative for the consistent and year-round production of this valuable compound.

Cell suspension cultures, in particular, have been established for the in vitro production of this compound. The yield of the compound in these cultures can be significantly enhanced through elicitation, which involves the application of biotic or abiotic stressors to stimulate secondary metabolite production. For example, treatment of cell suspension cultures with yeast extract (a biotic elicitor) or methyl jasmonate (an abiotic elicitor) has been shown to dramatically increase the production of the compound. This biotechnological approach not only ensures a stable supply but also provides a platform for metabolic engineering to further optimize yields.

Green Chemistry Innovations in Synthesis and Extraction

In line with the principles of green chemistry, innovative and environmentally friendly methods for the extraction and synthesis of this compound are gaining traction. Supercritical fluid extraction (SFE) using carbon dioxide is a notable green extraction technique that offers high selectivity for the compound, yielding solvent-free extracts. Microwave-assisted extraction (MAE) is another efficient method that can provide higher yields and a greater content of the target compound compared to traditional hydrodistillation.

More recently, the use of Natural Deep Eutectic Solvents (NADES) has been explored as a green alternative to conventional organic solvents for extraction. NADES are mixtures of natural compounds, such as choline (B1196258) chloride and sugars or organic acids, that are liquid at room temperature and possess excellent solvent properties. In the realm of synthesis, enzymatic approaches are being developed for the formation of the amide bond, which is the core linkage in this compound. The use of lipases, such as Candida antarctica lipase (B570770) B, in green solvents like cyclopentyl methyl ether, offers a sustainable and efficient method for amide synthesis, avoiding the need for harsh reagents and complex purification steps.

| Green Chemistry Approach | Description | Advantages |

| Supercritical CO2 Extraction | Utilizes carbon dioxide above its critical temperature and pressure as a solvent. | High selectivity, solvent-free extracts, non-toxic. |

| Microwave-Assisted Extraction | Employs microwave energy to heat the solvent and plant material, accelerating extraction. | Higher yields, reduced extraction time and solvent consumption. |

| Natural Deep Eutectic Solvents (NADES) | Eutectic mixtures of natural compounds used as extraction solvents. | Biodegradable, non-toxic, low cost, and effective. |

| Enzymatic Synthesis | Utilizes enzymes, such as lipases, to catalyze the formation of the amide bond. | Mild reaction conditions, high specificity, reduced by-products, environmentally friendly. |

Q & A

Q. How can researchers confirm the structural identity of N-(2-Methylpropyl)deca-2,4,8-trienamide in natural extracts?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- UV-Vis Spectroscopy : Identify conjugated double bonds (λmax ~230–260 nm for trienamides) .

- IR Spectroscopy : Detect amide bonds (C=O stretch ~1640–1680 cm⁻¹; N–H bend ~1550 cm⁻¹) .

- NMR (1H/13C) : Assign olefinic protons (δ 5.0–6.5 ppm for E/Z isomers) and isobutyl group signals (δ 0.8–1.2 ppm for methyl protons) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., C₁₈H₃₁NO, exact mass 277.24) and fragmentation patterns (e.g., cleavage at amide bonds) .

- Chromatographic Comparison : Use HPLC or GC with authenticated standards (e.g., from Piper species) .

Q. What are the primary natural sources of this compound, and how is it isolated?

- Methodological Answer : The compound is found in plants such as Achillea millefolium (yarrow) and Otanthus maritimus . Isolation protocols include:

- Extraction : Use ethanol or methanol (70–80%) for polar metabolites .

- Partitioning : Separate via liquid-liquid extraction (e.g., hexane/ethyl acetate) to isolate non-polar amides .

- Purification : Employ silica gel chromatography (gradient elution with hexane:EtOAc 8:2) or preparative HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemistry (E/Z isomerism) of the trienamide backbone?

- Methodological Answer : Discrepancies arise from differences in plant sources or synthetic routes. To resolve:

- NOESY/ROESY NMR : Determine spatial proximity of protons to assign double-bond geometry .

- Synthesis of Isomer Standards : Prepare pure E/Z isomers via Wittig or Stille coupling, then compare retention times (HPLC) .

- Computational Modeling : Use DFT calculations to predict stability and spectroscopic properties of isomers .

- Cross-Reference with Botanical Databases : Validate against chemotaxonomic records (e.g., Piper spp. typically exhibit 2E,4E,8Z configurations) .

Q. What experimental designs are optimal for evaluating the anti-inflammatory activity of this compound?

- Methodological Answer : Leverage multi-modal approaches:

- In Vitro Assays :

- COX-2 Inhibition : Measure IC₅₀ via fluorometric kits (e.g., Cayman Chemical) .

- Cytokine Profiling : Use ELISA to quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages .

- In Vivo Models :

- Murine Arthritis : Induce collagen-induced arthritis (CIA) and assess joint inflammation via histopathology .

- Network Pharmacology : Integrate transcriptomics (RNA-seq) and molecular docking to identify targets (e.g., NF-κB, MAPK pathways) .

Q. How can synthetic routes to this compound be optimized for scalability and yield?

- Methodological Answer : Key strategies include:

- Amide Coupling : Use HATU/DMF for efficient isobutylamine conjugation to decatrienoyl chloride (yield: 65–78%) .

- Double-Bond Installation : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective triene formation .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Process Monitoring : Track intermediates via inline FTIR or LC-MS to minimize side reactions .

Data Analysis and Validation

Q. What analytical workflows are recommended for quantifying this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to remove interfering lipids .

- Quantitative LC-MS/MS :

- Column : C18 (2.1 × 100 mm, 1.7 µm).

- Mobile Phase : 0.1% formic acid in water/acetonitrile gradient.

- MRM Transitions : m/z 278 → 154 (quantifier) and 278 → 98 (qualifier) .

- Validation : Assess linearity (R² >0.99), LOD/LOQ (0.1–1 ng/mL), and recovery rates (85–115%) .

Q. How can researchers address discrepancies in bioactivity data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :